amine CAS No. 1516140-57-0](/img/structure/B1380258.png)

[(4-Bromo-2,6-difluorophenyl)methyl](propan-2-yl)amine

Vue d'ensemble

Description

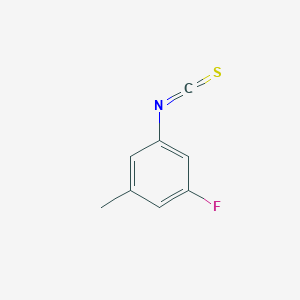

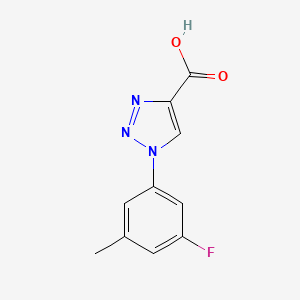

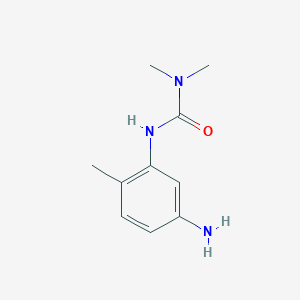

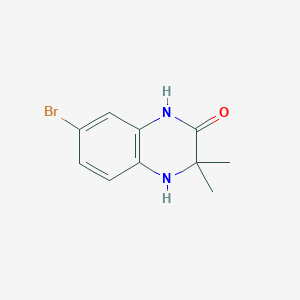

“(4-Bromo-2,6-difluorophenyl)methylamine” is an aniline derivative with a bromine at para-position and two fluorines at ortho-positions . The multiple substituents have different chemical reactivities, making it a versatile building block in chemical synthesis .

Synthesis Analysis

The synthesis of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described in the literature . The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule . The amine group is used as a nucleophile in a chemical reaction, or it can also be oxidised to amine oxide to synthesize conjugated azo compounds .Molecular Structure Analysis

The structure of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, reveals the presence of two crystallographically unique rotomers in the lattice . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.01 g/mol . It appears as a white powder . The melting point is between 63 – 65 °C .Applications De Recherche Scientifique

Renewable Feedstock for Nitrogen-Containing Derivatives

Research has demonstrated the potential of using renewable feedstocks, such as soybean oil, to produce nitrogen-containing derivatives. This approach is significant for developing sustainable materials that contain nitrogen, with applications in producing novel compounds, surfactants, and polymers. The process involves converting triglycerides to fatty amines and amides, highlighting an environmentally friendly alternative to traditional petroleum-based chemical production processes (Biswas et al., 2008).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on modified phenolic compounds, such as 4-methyl-2,6-diformylphenol, has shown significant promise for detecting various analytes including metal ions, anions, and neutral molecules. These chemosensors offer high selectivity and sensitivity, crucial for applications in environmental monitoring, medical diagnostics, and chemical analysis. The use of such chemosensors exemplifies the broader applicability of modified phenolic compounds in creating sensitive detection systems for a wide range of substances (Roy, 2021).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines and azo dyes, are prevalent in various industrial effluents and pose significant environmental hazards. Advanced oxidation processes (AOPs) have been explored for their effective degradation, focusing on the removal of these recalcitrant compounds from wastewater. This research is critical for improving water treatment technologies and mitigating the impact of industrial pollutants on ecosystems (Bhat & Gogate, 2021).

Amine-Functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) represent a novel class of materials with potential applications in gas storage, separation, and catalysis. Specifically, their utility in CO2 capture and separation processes underscores the importance of chemical modifications to enhance material performance for environmental applications. The incorporation of amino groups into MOFs can significantly improve their interaction with CO2, highlighting the role of chemical engineering in addressing climate change (Lin, Kong, & Chen, 2016).

Biogenic Amine Detection in Foods

The presence of biogenic amines in food products is a concern due to their potential toxicological effects. Molecular methods for detecting biogenic amine-producing bacteria in foods have been developed to estimate the risk of amine formation and prevent their accumulation. This research is vital for food safety and quality control, offering strategies for identifying and mitigating the production of harmful compounds in the food industry (Landete et al., 2007).

The exploration of “(4-Bromo-2,6-difluorophenyl)methylamine” in scientific research underscores its versatility across various applications. From sustainable chemical production to environmental protection and food safety, the compound's potential continues to expand, driven by ongoing research and technological advancements.

Orientations Futures

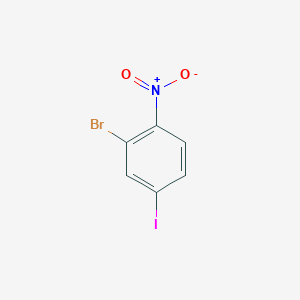

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . A Pd-azobenzene complex based on 4-bromo-2,6-difluorophenyl)methyl](propan-2-yl)amine has shown photo-switching properties . It can reversibly switch to two discrete self-assembled structures . A conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluorophenyl)methyl](propan-2-yl)amine is used as hole-transporting material in perovskite solar cells and OLEDs .

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the compound is transferred from boron to palladium .

Biochemical Pathways

Its potential role in suzuki–miyaura cross-coupling reactions suggests it may be involved in carbon–carbon bond formation .

Pharmacokinetics

Its physical and chemical properties such as boiling point, density, and solubility can influence its bioavailability .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon–carbon bonds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of (4-Bromo-2,6-difluorophenyl)methylamine. For instance, the compound’s photoactivity may be inhibited in a close-packed lattice, but it exhibits photoactivity in solution .

Propriétés

IUPAC Name |

N-[(4-bromo-2,6-difluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF2N/c1-6(2)14-5-8-9(12)3-7(11)4-10(8)13/h3-4,6,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZWOIIDEYDWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)